2-(4-Aminophenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(4-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure substituted with an aminophenyl group at the second position and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 2-aminobenzophenone.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline core.
Substitution Reaction: The quinoline core is then subjected to a substitution reaction with a carboxylating agent, such as carbon dioxide, to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to enhance the sustainability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used
Scientific Research Applications
2-(4-Aminophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its use as a lead compound in the development of new therapeutic agents, particularly for cancer treatment.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s quinoline core allows it to intercalate with DNA, disrupting the replication process and exerting its anticancer effects .
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid
- 2-(4-Bromophenyl)quinoline-4-carboxylic acid
Comparison:
- 2-Phenylquinoline-4-carboxylic acid: Lacks the amino group, which may reduce its biological activity compared to 2-(4-Aminophenyl)quinoline-4-carboxylic acid.
- 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid: Contains an acrylamide group, which may enhance its binding affinity to certain molecular targets.
- 2-(4-Bromophenyl)quinoline-4-carboxylic acid: The presence of a bromine atom can increase the compound’s reactivity and potential for further functionalization .
Biological Activity
2-(4-Aminophenyl)quinoline-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline structure integrated with a carboxylic acid moiety, characterized by the following molecular formula: C15H12N2O2. The synthesis typically involves the Pfitzinger reaction, where isatin reacts with substituted acetophenones to yield the desired quinoline structure. This method allows for modifications that can enhance the biological properties of the compound.
The primary mechanism of action for this compound relates to its interaction with various biological targets, particularly enzymes. Notably, it has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to altered cellular processes associated with cancer progression, making it a candidate for cancer therapy .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown selective inhibition of HDAC3, which is linked to various cancer types. The compound's ability to alter gene expression through HDAC inhibition positions it as a promising therapeutic agent in oncology .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against various strains. A series of studies demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The results from these studies are summarized in Table 1 below:
Compound | Target Bacteria | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|---|
5a | Staphylococcus aureus | 20 | 15 |
5b | Bacillus subtilis | 18 | 25 |
5c | Escherichia coli | 15 | 30 |
Control | Ampicillin | 25 | - |
This table illustrates that while the compound shows promising activity, it is still less effective than established antibiotics like ampicillin .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study conducted by Gupta et al. synthesized various derivatives of quinoline-4-carboxylic acids and evaluated their antimicrobial activities. The results indicated that structural modifications significantly enhanced antibacterial activity, particularly against E. coli and S. aureus . -
Cancer Treatment Potential :
In another research effort, derivatives were tested for their ability to inhibit HDACs, showing promising results in reducing tumor cell proliferation in vitro. The most active compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, including H460 and MKN-45 . -
Structure-Activity Relationship (SAR) :
SAR studies revealed that introducing an aryl ring at specific positions significantly influenced the antibacterial properties of the derivatives. Compounds with higher lipophilicity exhibited better activity profiles against tested bacterial strains .
Properties
IUPAC Name |
2-(4-aminophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,17H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOZPCKKENHWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94205-62-6 |
Source
|
Record name | 94205-62-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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